N-ISOPROPYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE
Description
N-ISOPROPYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound with a unique structure that combines a furan ring, a nitrophenoxy group, and a carboxamide group
Properties
Molecular Formula |
C16H18N2O5 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
5-[(4-methyl-2-nitrophenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C16H18N2O5/c1-10(2)17-16(19)15-7-5-12(23-15)9-22-14-6-4-11(3)8-13(14)18(20)21/h4-8,10H,9H2,1-3H3,(H,17,19) |
InChI Key |
LSYHULXKEAFDMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps. One common method includes the reaction of 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N-ISOPROPYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The furan ring and carboxamide group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 5-[(4-methoxyphenoxy)methyl]furan-2-carboxamide
Uniqueness
N-ISOPROPYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
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